- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Cas no 903907-74-4 (Oseltamivir Impurity 16)

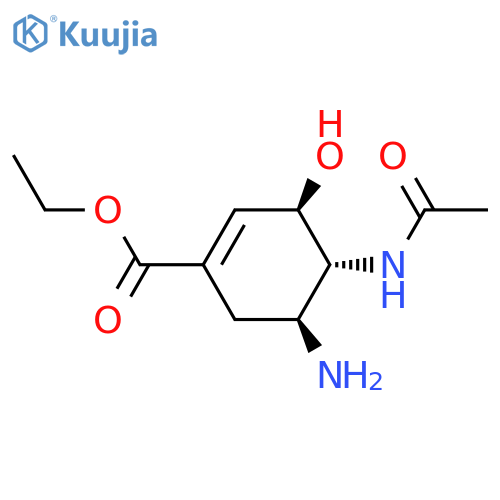

Oseltamivir Impurity 16 structure

Nome do Produto:Oseltamivir Impurity 16

Oseltamivir Impurity 16 Propriedades químicas e físicas

Nomes e Identificadores

-

- Oseltamivir Impurity 48

- OseltaMivir iMpurity E

- Oseltamivir Impurity 1

- Oseltamivir EP Impurity

- 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-

- (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate

- (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester

- Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)

- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate

- 903907-74-4

- SCHEMBL16619479

- Oseltamivir Impurity 16

-

- Inchi: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1

- Chave InChI: ZMPNPIVRPAPPQU-IVZWLZJFSA-N

- SMILES: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C

Propriedades Computadas

- Massa Exacta: 242.12665706g/mol

- Massa monoisotópica: 242.12665706g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 17

- Contagem de Ligações Rotativas: 4

- Complexidade: 340

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 3

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -1.3

- Superfície polar topológica: 102Ų

Oseltamivir Impurity 16 Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Store at recommended temperature

Oseltamivir Impurity 16 Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-10mg |

903907-74-4 | 10mg |

¥5027.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-25mg |

903907-74-4 | 25mg |

¥9552.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-100mg |

903907-74-4 | 100mg |

¥28489.00 | 2023-09-15 |

Oseltamivir Impurity 16 Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

Referência

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Método de produção 3

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

Referência

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine , Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Solvents: Dichloromethane ; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 h, rt

Referência

- Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104, Journal of Organic Chemistry, 2006, 71(14), 5365-5368

Método de produção 5

Condições de reacção

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

Referência

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Método de produção 6

Condições de reacção

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

Referência

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Método de produção 7

Condições de reacção

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , tert-Butanol , Water ; 8 h, 0 °C

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

Referência

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Método de produção 8

Condições de reacção

1.1 Reagents: Morpholine Solvents: Methanol , Dichloromethane ; overnight, rt; 4 h, 50 °C

Referência

- Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic Synthesis, Angewandte Chemie, 2011, 50(34), 7781-7786

Oseltamivir Impurity 16 Raw materials

Oseltamivir Impurity 16 Preparation Products

Oseltamivir Impurity 16 Literatura Relacionada

-

1. Back matter

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

903907-74-4 (Oseltamivir Impurity 16) Produtos relacionados

- 2229338-74-1(tert-butyl N-3-(3-amino-1,1-difluoropropan-2-yl)-4-fluorophenylcarbamate)

- 1803800-10-3(Ethyl 6-cyano-2-mercaptonicotinate)

- 1897335-08-8(2-2-(morpholin-4-yl)phenyl-2-oxoacetic acid)

- 2228963-34-4(tert-butyl N-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl-N-methylcarbamate)

- 1261906-48-2(2-(3-cyano-2-fluorophenyl)-6-fluorobenzoic Acid)

- 2445750-90-1((2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride)

- 2418660-54-3(Tert-butyl 2-(5-amino-3-ethynyl-2-methylphenyl)acetate)

- 2106385-89-9(2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester)

- 1261767-55-8(4-(2-Methyl-4-nitrobenzoyl)pyridine)

- 1805525-95-4(2,6-Bis(trifluoromethyl)-4-iodobenzyl alcohol)

Fornecedores recomendados

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel